molecular formula C12H15FN2O5S B2522962 (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418593-70-9

(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Cat. No. B2522962
CAS RN: 2418593-70-9
M. Wt: 318.32
InChI Key: CABVWWAJCGAPQR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Mechanism of Action

(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 acts by activating sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 binds to the heme moiety of sGC, which leads to a conformational change in the enzyme and increases its catalytic activity. This results in an increase in cGMP levels, which leads to the downstream physiological effects.
Biochemical and physiological effects:
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several biochemical and physiological effects, including the relaxation of smooth muscle, inhibition of platelet aggregation, and improvement of cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 induces smooth muscle relaxation by increasing the levels of cGMP, which leads to the activation of protein kinase G (PKG) and the subsequent phosphorylation of myosin light chain kinase (MLCK). This results in the inhibition of MLCK activity, which leads to the relaxation of smooth muscle. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 also inhibits platelet aggregation by increasing the levels of cGMP, which leads to the activation of PKG and the subsequent inhibition of platelet activation. Finally, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 improves cardiac function by increasing the levels of cGMP, which leads to the relaxation of cardiac muscle and the reduction of myocardial ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one of the limitations of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 is its high cost, which may limit its use in some experiments. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272. One area of research is the development of more potent and selective sGC activators that can be used in the treatment of various diseases. Another area of research is the investigation of the potential use of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 and its downstream effects on various physiological processes require further investigation.

Synthesis Methods

The synthesis of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 involves a multistep process that begins with the reaction of 5-fluoropyridine-3-carboxylic acid with ethyl chloroacetate to yield ethyl 5-fluoropyridine-3-carboxylate. This intermediate is then reacted with morpholine and sodium hydride to obtain (3R)-3-ethyl-4-(5-fluoropyridine-3-carbonyl)morpholine. The final step involves the sulfonation of the pyridine ring with sulfur trioxide and sulfuric acid to produce (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272.

Scientific Research Applications

(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cardiovascular diseases, where (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been investigated for its potential use in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has also been studied for its potential anti-cancer properties, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

(3R)-3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-2-10-8-19-4-3-15(10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVWWAJCGAPQR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.